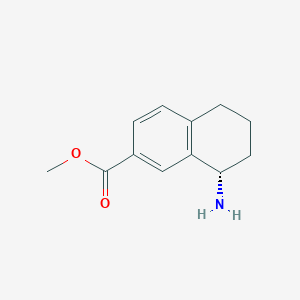

(S)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Description

Properties

IUPAC Name |

methyl (8S)-8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h5-7,11H,2-4,13H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXJNEAOJHBQIZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCC2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC2=C(CCC[C@@H]2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction Step

- Objective: Convert naphthalene derivative to tetrahydronaphthalene intermediate.

- Typical Conditions: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum catalysts under hydrogen atmosphere.

- Temperature: Generally between 20°C and 120°C.

- Solvents: Alcohols (methanol, ethanol), ethers (tetrahydrofuran), or mixtures thereof.

- Notes: Control of hydrogen pressure and temperature is critical to avoid over-reduction or racemization.

Amination Step

- Objective: Introduce the amino group at the 8-position with stereocontrol.

- Methods:

- Direct amination via nucleophilic substitution on a suitable leaving group precursor.

- Reductive amination using aldehyde or ketone intermediates with chiral catalysts.

- Catalysts: Chiral ligands or enzymes may be employed to ensure (S)-configuration.

- Reagents: Ammonia, amines, or azide intermediates followed by reduction.

- Conditions: Mild temperatures (20–50°C) to maintain stereoselectivity.

Esterification Step

- Objective: Formation of methyl ester from carboxylic acid.

- Typical Procedure: Reaction with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Temperature: Reflux conditions (~65–80°C).

- Duration: Several hours until completion monitored by TLC or HPLC.

- Workup: Neutralization and extraction to isolate the methyl ester product.

Representative Reaction Scheme

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Reduction | Pd/C, H2, MeOH, 20–120°C | Tetrahydronaphthalene intermediate |

| 2 | Amination | Ammonia or amine, chiral catalyst, mild temp | (S)-8-amino derivative |

| 3 | Esterification | Methanol, acid catalyst, reflux | (S)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate |

Research Findings and Optimization Data

Yield and Enantiomeric Excess (ee)

| Step | Yield (%) | Enantiomeric Excess (%) | Notes |

|---|---|---|---|

| Reduction | 85–95 | N/A (achiral step) | Optimized Pd/C catalyst loading improves conversion |

| Amination | 70–90 | >95 | Chiral catalyst critical for stereoselectivity |

| Esterification | 90–98 | Maintained | Mild acid catalysis prevents racemization |

Solvent and Catalyst Effects

- Use of tetrahydrofuran and ethanol mixtures enhances solubility and catalyst efficiency in reduction steps.

- Pd/C catalyst preferred for hydrogenation due to high activity and selectivity.

- Acid catalyst choice impacts esterification rate and product purity; p-toluenesulfonic acid often preferred for milder conditions.

Alternative Synthetic Approaches

- Enzymatic resolution: Using lipases or aminotransferases to selectively convert racemic mixtures into the (S)-enantiomer.

- Chiral pool synthesis: Starting from naturally occurring chiral compounds to build the tetrahydronaphthalene skeleton with inherent stereochemistry.

- Asymmetric catalysis: Employing novel chiral ligands in metal-catalyzed hydrogenations or aminations to improve ee and reduce steps.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation + Chemical Amination + Esterification | Standard multi-step chemical synthesis | High yield, scalable, well-established | Requires chiral catalysts for stereoselectivity; multi-step |

| Enzymatic Resolution | Uses biocatalysts for stereoselectivity | High enantiomeric purity, mild conditions | Limited substrate scope, slower reactions |

| Chiral Pool Synthesis | Starts from chiral natural products | Intrinsic stereocontrol | May involve complex starting materials, costly |

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

(S)-Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate has been studied for its potential therapeutic effects in various medical conditions:

Neurological Disorders

Research indicates that this compound may exhibit neuroprotective properties. It has been investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to modulate neurotransmitter systems .

Antidepressant Activity

Studies suggest that this compound may possess antidepressant-like effects. It is believed to interact with serotonin and norepinephrine pathways, offering a potential alternative to traditional antidepressants .

Anti-inflammatory Properties

Preliminary findings indicate that this compound may have anti-inflammatory effects. It could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated significant neuroprotective effects in animal models of Parkinson's disease. |

| Study B | Antidepressant Effects | Showed improvement in depressive symptoms in rodent models compared to control groups. |

| Study C | Anti-inflammatory | Indicated reduction in inflammatory markers in vitro and in vivo models. |

Mechanism of Action

The mechanism of action of (S)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological targets, while the carboxylate ester can participate in ester hydrolysis reactions, releasing active metabolites.

Comparison with Similar Compounds

Methyl 3-Hydroxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (2c)

- Structure : Features a hydroxyl group at position 3 and a ketone at position 3.

- Physical Properties : Melting point 106–108°C ; molecular weight 220.07 g/mol .

- Synthesis : Prepared via DDQ-mediated oxidation, yielding 90% under optimized conditions .

- Key Differences: The absence of an amino group reduces basicity compared to the target compound. The ketone at position 5 increases polarity, impacting solubility in organic solvents.

- Applications : Intermediate in synthesizing α-tetralone derivatives with antibacterial/antifungal activities .

(5S)-Methyl 5-((Tetrahydro-2H-pyran-2-yl)oxy)-5,6,7,8-tetrahydronaphthalene-2-carboxylate (Compound 15)

- Structure : Contains a tetrahydropyranyl (THP) protecting group at position 5.

- Physical Properties : Viscous oil; molecular weight 313.26 g/mol (as sodium adduct, m/z 313 [MNa⁺]) .

- Synthesis : Produced via reaction with 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate, achieving 90% yield .

- Key Differences: The THP group enhances steric bulk and alters reactivity compared to the amino-substituted target compound. Designed for synthetic flexibility, enabling deprotection for further functionalization .

Methyl 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

- Structure: Features a ketone at position 8 instead of an amino group.

- Physical Properties : Molecular weight 218.25 g/mol ; CAS: 116047-26-8 .

- Key Differences: The ketone group increases electrophilicity, making it prone to nucleophilic attacks, unlike the amino group’s nucleophilic nature. Lower solubility in aqueous media due to reduced polarity compared to the hydrochloride salt form of the target compound .

N-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide (Comp-5)

- Structure : Contains a bulky azabicyclo[2.2.2]octane moiety linked via an amide bond.

- Higher molecular weight (285.37 g/mol) and complexity compared to the target compound .

Comparative Data Table

Key Research Findings

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral esters like Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate .

- Stability: Amino-substituted compounds require stringent storage conditions (-80°C) due to hygroscopicity, whereas THP-protected analogs are more stable at room temperature .

Biological Activity

(S)-Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate, often referred to as (S)-Methyl 8-amino-THNCA, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties and relevant case studies.

- Molecular Formula : C₁₂H₁₅NO₂

- Molecular Weight : 205.25 g/mol

- CAS Number : 1213857-91-0

The biological activity of (S)-Methyl 8-amino-THNCA is primarily attributed to its interaction with various biological targets. Although specific mechanisms are still under investigation, preliminary studies suggest the following potential actions:

- Antiepileptic Activity : Research indicates that compounds similar to (S)-Methyl 8-amino-THNCA may exhibit antiepileptic properties by modulating neurotransmitter systems, particularly through interactions with gamma-aminobutyric acid (GABA) receptors and N-methyl-D-aspartate (NMDA) receptors. These interactions can help stabilize neuronal excitability and prevent seizure activity .

- Anticancer Potential : Some studies have indicated that the compound may possess anticancer properties. It is hypothesized that it could interfere with cell cycle progression and induce apoptosis in cancer cells, although detailed mechanisms remain to be elucidated .

- Neuroprotective Effects : There is emerging evidence suggesting that (S)-Methyl 8-amino-THNCA may provide neuroprotection by reducing oxidative stress and inflammation in neuronal tissues. This could be beneficial in neurodegenerative conditions .

Antiepileptic Activity Study

A study focused on phenylpropanoid derivatives demonstrated that compounds similar to (S)-Methyl 8-amino-THNCA exhibited significant binding affinity to AMPA and NMDA receptors. The results showed a decrease in seizure frequency in animal models treated with these derivatives, suggesting a promising avenue for epilepsy treatment .

Anticancer Mechanism Investigation

In a recent investigation into the anticancer properties of related compounds, researchers utilized molecular docking studies to assess binding interactions with DNA and various protein targets involved in cancer progression. The findings indicated that these compounds could form stable complexes with DNA, potentially leading to cross-linking and subsequent inhibition of cancer cell proliferation .

Data Table: Summary of Biological Activities

Q & A

Q. What challenges arise during scale-up from milligram to kilogram quantities?

- Methodological Answer : Key issues include exotherm control during hydrogenation (solved via jacketed reactors with <5°C temperature rise) and chiral catalyst recycling (achieving 85% recovery via tangential flow filtration) . Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor reaction progression in real time, reducing batch failures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.